molecular formula C₂₃H₃₄O₆ B1156849 2,9-Dihydroxy Treprostinil

2,9-Dihydroxy Treprostinil

Cat. No.: B1156849
M. Wt: 406.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,9-Dihydroxy Treprostinil, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₄O₆ and its molecular weight is 406.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Clinical Applications

  • Pulmonary Arterial Hypertension (PAH)
    • Subcutaneous Infusion : A study demonstrated that chronic subcutaneous infusion of treprostinil significantly improved exercise capacity in patients with PAH. The median six-minute walking distance increased by 16 meters compared to placebo (p = 0.006), indicating its effectiveness in enhancing physical performance and reducing symptoms associated with pulmonary hypertension .
    • Inhalation Therapy : Inhaled treprostinil has shown promise in patients with interstitial lung disease (ILD) and associated pulmonary hypertension. Improvements in forced vital capacity (FVC) were noted, particularly in patients with idiopathic pulmonary fibrosis, suggesting that inhaled formulations can directly target pulmonary vasculature while minimizing systemic side effects .
    • Oral Administration : Recent meta-analyses indicate that oral treprostinil can improve exercise capacity and may delay clinical worsening in PAH patients. A systematic review highlighted a mean difference of 13.13 meters in six-minute walking distance favoring treprostinil over placebo .

Pharmacokinetics and Safety Profile

Treprostinil's pharmacokinetics vary based on the administration route. Inhaled treprostinil has a rapid onset of action with a half-life that allows for multiple daily doses without significant systemic side effects. Studies have reported adverse events such as headache, cough, and gastrointestinal issues; however, these are generally manageable .

Case Studies and Research Findings

  • Case Study on Inhaled Treprostinil : A multicenter retrospective study analyzed patients transitioning from inhaled to oral treprostinil. Results indicated that patients maintained improved hemodynamic parameters and exercise capacity during the transition period, supporting the efficacy of both formulations .
  • Long-Term Outcomes : A systematic review suggested that oral treprostinil not only improves exercise capacity but also plays a role in delaying disease progression in PAH patients. This finding emphasizes the importance of long-term management strategies incorporating treprostinil .

Comparative Efficacy Table

Administration RouteKey FindingsCommon Adverse Effects
SubcutaneousImproved exercise capacity; median increase of 16 m (p=0.006) Infusion site pain (85%)
InhalationSignificant FVC improvement; effective for ILD-related PAH Cough, headache
OralDelayed disease progression; mean difference in walking distance 13.13 m Nausea, diarrhea

Properties

Molecular Formula

C₂₃H₃₄O₆

Molecular Weight

406.51

Synonyms

2-(((1R,2R,3aS,9S,9aS)-2,9-Dihydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.